4,4-Difluoropentan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation in Antineoplastic Agents
A study by Pettit et al. (2003) in the Journal of Medicinal Chemistry discusses the synthesis of a compound similar to 4,4-Difluoropentan-1-amine hydrochloride, which showed significant activity against various cancer cell lines. This compound was found to inhibit tubulin polymerization by binding at the colchicine site, indicating potential applications in cancer therapy Pettit et al., 2003.
Applications in Functionalized Silica Synthesis
Soto-Cantu et al. (2012) reported in Langmuir on the use of amine-functionalized colloidal silica in various applications and fundamental investigations. They explored methods for the synthesis and characterization of these materials, highlighting their uniformity and potential uses in research-grade materials Soto-Cantu et al., 2012.
Study of Serotonin Analogs as Transport Substrates
Rudnick et al. (1989) investigated 4,6-Difluoroserotonin, an analog of serotonin, for its substrate properties in various transporters. Their work, published in The Journal of Biological Chemistry, provides insights into the role of the difluorinated compound in biological transport mechanisms Rudnick et al., 1989.
Development of Novel Detection Methods in Chromatography
Lizier and Zanoni (2012) utilized an ionic liquid medium to improve the separation and quantization of aromatic amines, including compounds similar to this compound, in consumer products. This study in Molecules demonstrates the potential of such compounds in developing advanced detection methods in liquid chromatography Lizier & Zanoni, 2012.
Water-soluble BODIPY Derivatives Synthesis
Li et al. (2008) in The Journal of Organic Chemistry focused on creating water-soluble derivatives of BODIPY, a dye, by functionalizing with amine groups. This research highlights the versatility of amine-functionalized compounds in developing fluorescent probes for aqueous environments Li et al., 2008.
Study of Oxidized Cellulose as a Macromolecular Prodrug Carrier
Zhu, Kumar, and Banker (2001) investigated the use of oxidized cellulose as a carrier for amine drugs, providing insights into the potential of amine hydrochlorides in drug delivery systems. This study was published in the International Journal of Pharmaceutics Zhu, Kumar, & Banker, 2001.
Investigation of Amine Hydrofluorides in Human Polymorphonuclear Leukocytes
Knoll-Köhler and Stiebel (2002) assessed the toxicity of amine hydrofluorides on human cells in vitro, as reported in the European Journal of Oral Sciences. Their findings contribute to understanding the impact of amine hydrochlorides on human cell viability Knoll-Köhler & Stiebel, 2002.
Synthesis of Amine-Functionalized Sorbents for PFAS Removal
Ateia et al. (2019) in Environmental Science and Technology Letters reviewed the development of amine-containing sorbents for the removal of PFAS, demonstrating the utility of such compounds in environmental applications Ateia et al., 2019.
properties
IUPAC Name |
4,4-difluoropentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-5(6,7)3-2-4-8;/h2-4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUYYDQUTUUIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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